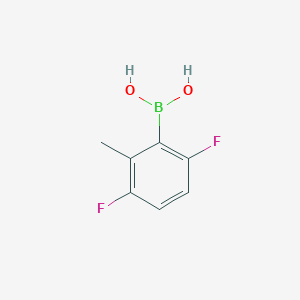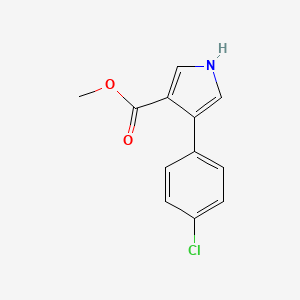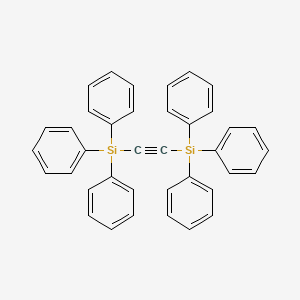
1,2-Bis(triphenylsilyl)acetylene
説明
1,2-Bis(triphenylsilyl)acetylene is a chemical compound that has been widely studied for its unique properties and potential applications in various fields of science. It is a member of the acetylene family and is known for its ability to form stable triple bonds with other elements.
科学的研究の応用
Thermo-oxidative Stability Improvement
1,2-Bis(triphenylsilyl)acetylene has been studied for its potential to improve the thermo-oxidative stability of acetylenic aromatic compounds. A study by Cheng et al. (2016) synthesized 1,2-bis(4-trimethylsilylethynylphenyl)-carborane (CBTMS) and found it exhibited extremely thermo-oxidatively stable properties. This was determined through thermogravimetric analysis (TGA), demonstrating its potential in high-temperature applications (Cheng et al., 2016).
Synthesis of Symmetrical Diarylalkynes
Cummins (1994) presented a method for synthesizing symmetrical diarylalkynes using bis(tributylstannyl)acetylene, offering a safer and more convenient alternative compared to traditional methods involving acetylene. This demonstrates the utility of 1,2-bis(triphenylsilyl)acetylene derivatives in organic synthesis (Cummins, 1994).
Silylcupration and Synthesis of Vinylsilanes
Fleming, Newton, and Roessler (1981) explored the silylcupration of acetylenes, including the use of bis(dimethylphenylsilyl)copper-lithium to react with various alkynes, leading to the synthesis of vinylsilanes. This study highlights the role of silicon-based compounds in organic synthesis and their potential for creating diverse organic products (Fleming, Newton, & Roessler, 1981).
Catalysis in Polymerization
Lunzer et al. (1999) investigated the catalytic activities of bis(trimethylsilyl)acetylene complexes in the dehydrocoupling polymerization of various 1,2-disubstituted hydrodisilanes. Their study provided insights into the polymerization processes and the potential applications of these complexes in polymer science (Lunzer et al., 1999).
Ethylene Polymerization Catalysis
Carrick et al. (1972) explored the use of bis(triphenylsilyl) chromate as an active catalyst for ethylene polymerization, indicating its potential in the field of industrial polymer production. The study showed that this compound could be a promising catalyst for producing a variety of polymers with different molecular weights (Carrick et al., 1972).
特性
IUPAC Name |
triphenyl(2-triphenylsilylethynyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30Si2/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFGRWGBGANJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(triphenylsilyl)acetylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3112094.png)
![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)
![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)



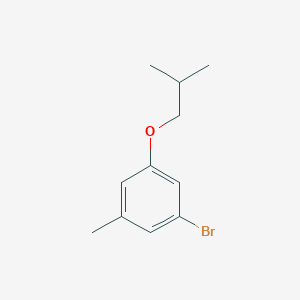

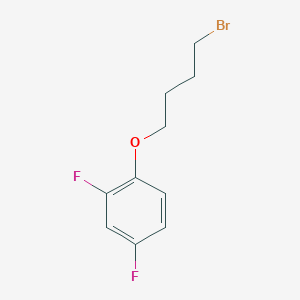
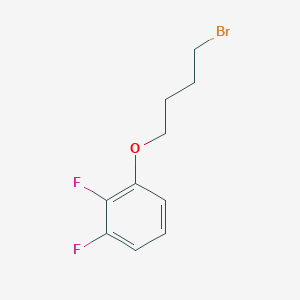
![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)
